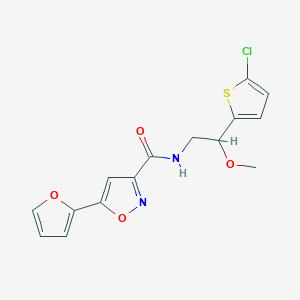![molecular formula C21H25N3O3 B2592913 4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097902-44-6](/img/structure/B2592913.png)
4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one, also known as PAPP, is a chemical compound that has gained significant attention in the field of scientific research. PAPP is a piperazine derivative that has been synthesized using various methods, and it has been found to have potential applications in the field of medicine. In
Applications De Recherche Scientifique
Metabolism and Drug Disposition
A study on the metabolism and disposition of BMS-690514, an ErbB/Vascular Endothelial Growth Factor Receptor Inhibitor, highlights the complex metabolic pathways involved in drug disposition. BMS-690514 is metabolized via multiple oxidation reactions and direct glucuronidation, indicating the significance of understanding metabolic processes in drug development (Christopher et al., 2010).
Pharmacodynamics and Drug Interaction
Research on the metabolites of L-735,524, an HIV-1 protease inhibitor, reveals the pathways through which drugs are processed in the human body, including glucuronidation and N-oxidation. This study contributes to the broader understanding of drug interactions and the development of effective therapeutic agents (Balani et al., 1995).
Neuropharmacology
In neuropharmacology, compounds like MT-45, a novel synthetic opioid, have been associated with hearing loss and unconsciousness in cases of non-fatal intoxication. Studies like these provide critical insights into the adverse effects of new psychoactive substances, contributing to safer therapeutic practices (Helander et al., 2014).
Drug Metabolism
The characterization of human urinary metabolites of the antimalarial piperaquine demonstrates the importance of identifying and understanding metabolites in the development of antimalarial therapies. Such studies are crucial for ensuring the safety and efficacy of antimalarial drugs (Tarning et al., 2006).
Propriétés
IUPAC Name |
4-[3-(4-propoxyphenyl)propanoyl]-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-2-14-27-19-8-5-17(6-9-19)7-10-20(25)23-12-13-24(21(26)16-23)18-4-3-11-22-15-18/h3-6,8-9,11,15H,2,7,10,12-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETRZDUGWUKGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2592835.png)

![3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2592837.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2592839.png)
![3-(3,4-dimethoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2592841.png)




![Ethyl 2-(2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thioph en-2-ylthio))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}acetylamino)-4,5-dimethy lthiophene-3-carboxylate](/img/structure/B2592849.png)
![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2592853.png)